Brilliant blue G-250
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Brilliant blue G-250 is synthesized through a series of organic reactions involving triphenylmethane derivativesThe reaction conditions often include the use of strong acids like sulfuric acid and high temperatures to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through filtration and crystallization processes to obtain the final product. The industrial methods ensure high yield and purity of the dye, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Brilliant blue G-250 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure and its binding affinity to proteins.
Substitution: The dye can participate in substitution reactions where functional groups are replaced by other chemical groups
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce different colored derivatives of the dye, while substitution reactions can yield modified dye molecules with altered properties .
Scientific Research Applications
Brilliant blue G-250 has a wide range of scientific research applications, including:
Protein Staining: It is extensively used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for staining proteins, allowing for their visualization and quantification.
Bradford Protein Assay: The dye is a key component in the Bradford assay, a colorimetric method for measuring protein concentration in a solution.
Biological Research: This compound is used to study protein-protein interactions, protein folding, and other biochemical processes.
Medical Research: The dye has been explored for its potential therapeutic applications, such as stabilizing insulin and other proteins.
Industrial Applications: It is used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
Brilliant blue G-250 exerts its effects primarily through non-covalent interactions with proteins. The dye binds to proteins via hydrophobic interactions and electrostatic attractions between the dye’s sulfonic acid groups and the basic amino acid residues of the proteins. This binding stabilizes the dye-protein complex, resulting in a color change that can be measured spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds
Brilliant blue R-250: Another triphenylmethane dye similar to Brilliant blue G-250 but with a slightly different structure, including two additional methyl groups.
Acid Blue 90: A dye with similar staining properties used in various biochemical applications.
Uniqueness
This compound is unique due to its high sensitivity and specificity for protein binding, making it an ideal choice for protein quantification and visualization in biochemical research. Its ability to form stable complexes with proteins under various conditions sets it apart from other dyes .
Biological Activity
Brilliant Blue G-250, also known as Coomassie this compound (CBBG), is a synthetic dye primarily used in biochemistry for protein quantification. Its biological activity extends beyond mere staining; it has been investigated for various therapeutic applications and interactions with biological systems. This article delves into the multifaceted biological activities of CBBG, supported by recent research findings, case studies, and relevant data.
Overview of Coomassie this compound
CBBG is a triphenylmethane dye that exhibits a strong affinity for proteins, particularly under acidic conditions. The dye undergoes a color change upon binding to proteins, which is exploited in the Bradford assay for protein quantification. Beyond its analytical uses, recent studies have highlighted its potential as a chemical chaperone and therapeutic agent.
Chemical Chaperone Activity
Recent research indicates that CBBG can act as a chemical chaperone , stabilizing protein conformations and preventing aggregation. A study demonstrated that CBBG stabilizes the α-helical conformation of human insulin, enhancing its secretion and potentially improving therapeutic efficacy . This property is particularly beneficial in designing biostable insulin formulations.
Table 1: Effects of CBBG on Insulin Stability
Parameter | Control (Without CBBG) | With CBBG |
---|---|---|
Insulin Aggregation | High | Low |
α-Helical Content | 30% | 60% |
Secretion Rate | Baseline | Increased by 40% |
Anti-inflammatory Properties
CBBG has shown promise in reducing inflammation, particularly in models of pulmonary fibrosis. A study involving bleomycin-induced lung fibrosis in rats revealed that CBBG acts as a selective P2×7 receptor antagonist, leading to the inhibition of the NLRP3 inflammasome pathway. This action resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential utility in managing inflammatory diseases .
Case Study: Pulmonary Fibrosis Model
In a controlled experiment, rats treated with CBBG exhibited significant histological improvements and reduced collagen deposition compared to untreated controls. The following biomarkers were analyzed:
Biomarker | Control Group | CBBG Treatment |
---|---|---|
Hydroxyproline Levels | Elevated | Significantly Reduced |
TGF-β | High | Decreased |
Collagen Type I | Increased | Decreased |
Protein Quantification and Sensitivity Variations
CBBG's binding characteristics vary among different proteins, influencing its application in protein quantification assays. Research has shown that the sensitivity of CBBG for various proteins can differ significantly; for instance, it demonstrates higher sensitivity towards albumin compared to globulins . This variability necessitates calibration against standard methods for accurate quantification.
Table 2: Sensitivity of CBBG for Different Proteins
Protein | Sensitivity (Absorbance Shift) |
---|---|
Bovine Serum Albumin | High |
Cytochrome c | Moderate |
Trypsin | Low |
The biological activity of CBBG can be attributed to its interaction with specific amino acid residues within proteins. Studies indicate that the dye preferentially binds to arginine residues, which may explain its varying effectiveness across different proteins . Additionally, the dye's ability to alter the absorbance spectrum upon binding provides insights into its mechanism of action in protein assays.
Properties
Molecular Formula |
C47H48N3NaO7S2 |
---|---|
Molecular Weight |
854.0 g/mol |
IUPAC Name |
sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1 |
InChI Key |
RWVGQQGBQSJDQV-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C/3\C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] |
Origin of Product |
United States |
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